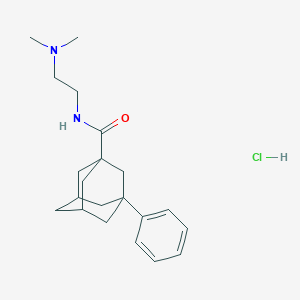

7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

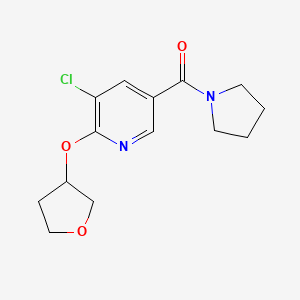

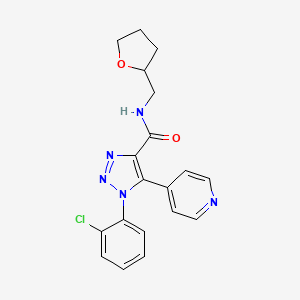

7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one, also known as PHA-848125, is a small molecule compound that has been extensively studied for its potential therapeutic uses in various diseases.

Applications De Recherche Scientifique

DNA Interaction and Alkylation

- A study by Veldhuyzen, Pande, & Rokita (2003) synthesized a 9-aminoacridine conjugate as an inducible cross-linking agent of DNA. This compound showcased the ability to form stable and labile adducts with DNA, demonstrating its potential for targeted DNA alkylation.

Fluorescence Probes

- In research by Setsukinai et al. (2003), novel fluorescence probes based on xanthen-3-on-9-yl compounds were developed for detecting reactive oxygen species. This highlights the application of acridine derivatives in developing sensitive tools for biological and chemical research.

Synthesis and Antitumor Activity

- A study by Su et al. (1995) focused on synthesizing acridine derivatives as potential antitumor agents. These derivatives exhibited significant antitumor efficacy, indicating the relevance of acridine compounds in cancer research and therapy.

Molecular Structure and Cytotoxic Studies

- Satheeshkumar et al. (2016) conducted theoretical and experimental investigations on the molecular structure of a similar acridine derivative. They observed higher cytotoxicity in certain cancer cells, suggesting potential applications in cancer treatment.

Quantum Chemical Studies

- Another study by Satheeshkumar et al. (2017) explored the quantum chemical properties of chloro- and fluorophenyl-acridin-4(1H)-one derivatives. These findings contribute to understanding the chemical reactivity and potential bioactivity of acridine derivatives.

Biological Activity against Leishmania

- Research by Di Giorgio et al. (2003) investigated acridine derivatives for their antiproliferative properties against Leishmania infantum. This study illustrates the potential of acridine compounds as multitarget drugs in parasitology.

Propriétés

IUPAC Name |

7-phenoxy-2,3,4,10-tetrahydro-1H-acridin-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c21-19-15-8-4-5-9-17(15)20-18-11-10-14(12-16(18)19)22-13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKPXDOWWLSZHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)C3=C(N2)C=CC(=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione](/img/structure/B2648772.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzamide](/img/structure/B2648777.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2648781.png)

![N-(3-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2648784.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B2648789.png)

![4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B2648792.png)